Dipole Moment of PF₂CN vs. PF₃, PF₂Cl, PF₂Br, and PF₂I: A 2.4-Fold Increase with Implications for Solubility and Chromatographic Separation
The gas-phase molecular dipole moment of Phosphorocyanidous difluoride (PF₂CN) was measured as 2.39 ± 0.02 D by microwave spectroscopy [1]. In a direct cross-study comparison using the same heterodyne beat method, PF₃ was determined at 1.00 ± 0.03 D, PF₂Cl at 0.93 ± 0.01 D, PF₂Br at 0.83 ± 0.05 D, and PF₂I at 0.85 ± 0.06 D [2]. This represents a 2.4-fold enhancement over PF₃ and a 2.8-fold enhancement over PF₂Br. The semiempirical CNDO/2 molecular orbital calculation reproduced the experimental dipole moment to within 0.2 D and attributed the enhanced polarity to the contribution of phosphorus 3d orbitals introducing a pd polarization opposite to the sp polarization [3].
| Evidence Dimension | Gas-phase molecular dipole moment |
|---|---|
| Target Compound Data | 2.39 ± 0.02 D (microwave spectroscopy) |
| Comparator Or Baseline | PF₃: 1.00 ± 0.03 D; PF₂Cl: 0.93 ± 0.01 D; PF₂Br: 0.83 ± 0.05 D; PF₂I: 0.85 ± 0.06 D (all gas-phase heterodyne beat method) |
| Quantified Difference | 2.39× PF₃; 2.57× PF₂Cl; 2.88× PF₂Br; 2.81× PF₂I |
| Conditions | Gas-phase measurements; PF₂CN via microwave Stark effect; halophosphines via heterodyne beat method [1][2] |
Why This Matters
A 2.4-fold higher dipole moment directly predicts significantly different gas-chromatographic retention, solvent partitioning, and intermolecular interaction energies, making PF₂CN distinguishable from all common halodifluorophosphines in separation and formulation workflows.
- [1] Lee, P. L.; Cohn, K.; Schwendeman, R. H. Microwave Spectrum, Structure, Dipole Moment, and Nuclear Quadrupole Coupling Constants of Cyanodifluorophosphine. Inorg. Chem. 1972, 11 (8), 1917–1922. View Source
- [2] Morse, J. G.; Parry, R. W. Dipole Moment Studies. VII. Dipole Moments of the Halofluorophosphines. J. Chem. Phys. 1972, 57 (12), 5372–5374. View Source
- [3] Hall, W. R.; Hameka, H. F. Molecular Orbital Study of PF₂CN and Its Inversion Barrier as Compared with PF₃. Inorg. Chem. 1973, 12 (8), 1878–1880. View Source
